molecular formula C18H14F3N3O2S B2946493 8-methoxy-2-(4-methylphenyl)-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one CAS No. 301331-96-4

8-methoxy-2-(4-methylphenyl)-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one

Cat. No. B2946493
CAS RN: 301331-96-4
M. Wt: 393.38
InChI Key: KIEBVYWZYGYIFV-UHFFFAOYSA-N
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Description

8-methoxy-2-(4-methylphenyl)-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one is a useful research compound. Its molecular formula is C18H14F3N3O2S and its molecular weight is 393.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

This compound and its derivatives have been explored for their potential in various scientific research applications, particularly in the synthesis of new chemicals and their biological activities. For instance, the parent compound, through specific reactions, has led to the creation of derivatives with antibacterial activity. This highlights its utility in the development of new antibacterial agents (S. Vartale et al., 2008). Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, suggesting its potential in combating microbial infections (H. Bektaş et al., 2007).

Antiproliferative and DNA Binding Capabilities

New derivatives have been investigated for their antiproliferative effects against cancer cells, with certain compounds showing promising activity. This research opens up possibilities for the development of novel anticancer therapies. Additionally, the interaction of these compounds with DNA, particularly through groove-binding, has been explored, further underscoring their potential in therapeutic applications (A. Lauria et al., 2014).

Corrosion Inhibition

Apart from their biological applications, derivatives of this chemical have been synthesized and shown to inhibit corrosion of steel in acidic environments. This suggests their utility in industrial applications, particularly in the protection of metals from corrosion, thereby extending the lifespan of metal structures and components (Zhiyong Hu et al., 2016).

Anticonvulsant Potential

The compound's derivatives have also been designed, synthesized, and tested for their anticonvulsant activity, with certain derivatives showing significant promise. This indicates the compound's potential role in the development of new treatments for epilepsy and related disorders (Jannat Ul Firdaus et al., 2018).

Mechanism of Action

Target of Action

The primary target of CCG-22339 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival . In particular, it is involved in the regulation of the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) .

Mode of Action

CCG-22339 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It inhibits transcription activated by MKL1, suggesting a mechanism targeting MKL/SRF-dependent transcriptional activation .

Biochemical Pathways

CCG-22339 affects the Rho/SRF pathway, which is involved in several in vitro cancer cell functional assays . It inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations .

Pharmacokinetics

Its potent activity in various in vitro assays suggests that it has sufficient bioavailability to exert its effects on target cells .

Result of Action

CCG-22339 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) .

Action Environment

Given its potent activity in various in vitro assays, it can be inferred that it is stable under physiological conditions .

properties

IUPAC Name

8-methoxy-2-(4-methylphenyl)-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S/c1-10-3-5-11(6-4-10)17(18(19,20)21)22-15(25)24-13-8-7-12(26-2)9-14(13)27-16(24)23-17/h3-9H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEBVYWZYGYIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(NC(=O)N3C4=C(C=C(C=C4)OC)SC3=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-2-(4-methylphenyl)-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one

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